Pyrazolethione, 3-3
Overview
Description
Pyrazolethione, 3-3 is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolethione, 3-3 typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of hydrazine monohydrochloride with ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . This reaction can be carried out under mild conditions using bromine or more benign oxidizing agents like dimethyl sulfoxide (DMSO) under oxygen .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods. One such method involves the use of terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine . This approach offers high yields and is practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives using oxidizing agents like bromine or DMSO.
Reduction: Reduction reactions can convert this compound into pyrazoline derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Aryl halides in the presence of copper powder and a base like potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrazolethione, 3-3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pyrazolethione, 3-3 involves its interaction with specific molecular targets. For example, it can inhibit enzymes like alcohol dehydrogenase by binding to the active site and preventing substrate access . Additionally, this compound can modulate signaling pathways by interacting with receptors such as the estrogen receptor .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A parent compound with a similar structure but lacking the thione group.
Pyrazolone: Contains a carbonyl group instead of a thione group.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Uniqueness
Pyrazolethione, 3-3 is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(2-bromo-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2S/c1-11-14(17(25)21(20-11)12-5-3-2-4-6-12)10-19-16-8-7-13(22(23)24)9-15(16)18/h2-10,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQBTCWBBYEQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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